molecular formula C6H12O2S B14729928 2-(Ethylsulfanyl)ethyl acetate CAS No. 5862-48-6

2-(Ethylsulfanyl)ethyl acetate

Cat. No.: B14729928
CAS No.: 5862-48-6
M. Wt: 148.23 g/mol
InChI Key: SJZPUFVJIGSBDM-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl acetate, also known as ethyl 2-(ethylsulfanyl)acetate (CAS 17640-29-8), is a sulfur-containing ester with the molecular formula C₆H₁₀O₂S and a molecular weight of 162.24 g/mol. Its structure consists of an ethyl acetate backbone (CH₃COO⁻) modified by an ethylsulfanyl (-S-CH₂CH₃) group at the alpha position of the acetate (CH₂-S-CH₂CH₃-COOCH₂CH₃) . This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for bioactive molecules. Its sulfur atom imparts distinct chemical reactivity and physicochemical properties, such as increased hydrophobicity compared to oxygenated analogs.

Properties

CAS No.

5862-48-6

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

2-ethylsulfanylethyl acetate

InChI

InChI=1S/C6H12O2S/c1-3-9-5-4-8-6(2)7/h3-5H2,1-2H3

InChI Key

SJZPUFVJIGSBDM-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl acetate typically involves the esterification of 2-(ethylsulfanyl)ethanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

CH3CH2SCH2CH2OH+CH3COOHCH3CH2SCH2CH2OCOCH3+H2O\text{CH}_3\text{CH}_2\text{SCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{SCH}_2\text{CH}_2\text{OCOCH}_3 + \text{H}_2\text{O} CH3​CH2​SCH2​CH2​OH+CH3​COOH→CH3​CH2​SCH2​CH2​OCOCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2-(Ethylsulfanyl)ethyl acetate can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions to substitute the acetate group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(Ethylsulfanyl)ethanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl acetate depends on its specific application. In biological systems, it may interact with cellular components through its ester and ethylsulfanyl groups. The ester group can undergo hydrolysis to release acetic acid and 2-(ethylsulfanyl)ethanol, which can further interact with biological targets. The ethylsulfanyl group may participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(ethylsulfanyl)ethyl acetate and analogous compounds:

Compound Name CAS Number Molecular Formula Key Structural Feature Key Applications/Properties References
2-(Ethylsulfanyl)ethyl acetate 17640-29-8 C₆H₁₀O₂S Ethylsulfanyl (-S-CH₂CH₃) at alpha position Organic synthesis, enzyme inhibition
Ethyl 2-(methylsulfanyl)acetate 4455-13-4 C₅H₈O₂S Methylsulfanyl (-S-CH₃) at alpha position Higher volatility due to smaller substituent
Diethyl thiodiacetate 925-47-3 C₈H₁₄O₄S Two acetate groups linked by sulfur Polymer chemistry, crosslinking agent
Ethyl [(ethoxycarbonothioyl)sulfanyl]acetate C₇H₁₀O₂S₃ Thiocarbonate (-S-C(=S)-O-) group Nucleophilic substitution reactions
Ethyl 2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate 62557-35-1 C₁₃H₁₄N₂O₄S₂ Sulfonamide-thiazole hybrid Pharmacological activity (e.g., enzyme inhibition)

Key Comparisons :

Reactivity: The ethylsulfanyl group in 2-(ethylsulfanyl)ethyl acetate enhances nucleophilicity compared to oxygenated analogs (e.g., ethyl 2-methoxyacetate), facilitating alkylation and oxidation reactions. For example, in , a thioether-containing oxadiazole undergoes benzyl halide alkylation under mild conditions . Thioesters (e.g., ethyl [(ethoxycarbonothioyl)sulfanyl]acetate) exhibit unique reactivity in nucleophilic substitutions due to the polarizable sulfur atom .

Synthesis :

  • 2-(Ethylsulfanyl)ethyl acetate is synthesized via alkylation of mercaptoacetic acid ethyl ester with ethyl halides (e.g., bromoethane) in the presence of a base, as demonstrated in for a benzimidazole derivative .
  • Diethyl thiodiacetate is prepared via SN2 reactions between chloroethane and thiodiacetic acid, highlighting the role of sulfur in crosslinking .

Physicochemical Properties :

  • The ethylsulfanyl group increases hydrophobicity (logP ~1.5–2.0) compared to ethyl 2-methoxyacetate (logP ~0.5), reducing water solubility but enhancing organic solvent compatibility.
  • Methylsulfanyl analogs (e.g., ethyl 2-(methylsulfanyl)acetate) exhibit lower molecular weights and higher volatility due to reduced steric bulk .

Biological Activity: Thioether-containing compounds, such as 2-(ethylsulfanyl)ethyl acetate, show promise in enzyme inhibition. highlights thioesters as inhibitors of snake venom enzymes due to sulfur’s affinity for metal ions in enzyme active sites . Sulfonamide-thiazole hybrids (e.g., ) demonstrate antibacterial and anti-inflammatory properties, underscoring the pharmacological versatility of sulfur-containing esters .

Crystallographic Behavior :

  • In , the crystal structure of a benzofuran derivative with an ethylsulfanyl group reveals intermolecular O–H⋯O hydrogen bonds and aromatic stacking interactions, stabilizing the lattice . Similar packing patterns are observed in sulfur-containing esters due to sulfur’s polarizability .

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